molecular formula C25H31NO B13015456 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol CAS No. 35839-44-2

5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol

Cat. No.: B13015456
CAS No.: 35839-44-2
M. Wt: 361.5 g/mol
InChI Key: FKVFOPFHCHWVFU-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol is a complex organic compound characterized by the presence of an adamantyl group, a dimethylamino group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Introduction of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a reductive amination reaction using dimethylamine and a suitable aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the biphenyl structure or the dimethylamino group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced biphenyl or dimethylamino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct functional groups.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target receptors or enzymes in the central nervous system, influencing neurotransmitter release or uptake.

    Pathways Involved: It may modulate signaling pathways related to neuroprotection or neurodegeneration, making it a potential therapeutic agent for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Adamantyl)-3-((methylamino)methyl)(1,1’-biphenyl)-2-ol
  • 5-(1-Adamantyl)-3-((ethylamino)methyl)(1,1’-biphenyl)-2-ol
  • 5-(1-Adamantyl)-3-((propylamino)methyl)(1,1’-biphenyl)-2-ol

Uniqueness

  • Structural Features : The presence of the dimethylamino group and the adamantyl group in 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol provides unique steric and electronic properties compared to its analogs.
  • Reactivity : The compound’s reactivity profile is distinct due to the specific arrangement of functional groups, making it suitable for specialized applications in medicinal chemistry and materials science.

Biological Activity

5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol, also known by its CAS number 35839-44-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

  • Molecular Formula : C25H31NO
  • Molecular Weight : 361.5197 g/mol

The biological activity of this compound can be attributed to its structural features, particularly the adamantyl group and the dimethylamino moiety. These components enhance lipophilicity and facilitate membrane penetration, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been tested against various bacterial strains.

CompoundMIC (µg/mL)MBC (µg/mL)Target Organism
Compound A3264Helicobacter pylori
Compound B1632Staphylococcus aureus
This compoundTBDTBDTBD

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this specific compound are yet to be fully characterized in published literature.

Case Studies

A study evaluated the efficacy of similar adamantane derivatives in inhibiting bacterial growth. The results suggested that modifications in the molecular structure significantly influenced their antibacterial potency. For example:

  • Case Study 1 : A derivative with a hydroxyl group showed enhanced activity against resistant strains compared to its parent compound.
  • Case Study 2 : Compounds with increased hydrophobicity demonstrated improved membrane disruption capabilities leading to higher antibacterial activity.

Pharmacological Studies

Pharmacological investigations into the compound's effects on cell lines have shown promising results. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Table of Pharmacological Effects

EffectObserved OutcomeReference
Apoptosis InductionIncreased cell death in cancer cell lines
Antimicrobial ActivityInhibition of bacterial growth
Membrane DisruptionLoss of membrane integrity

Properties

CAS No.

35839-44-2

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

4-(1-adamantyl)-2-[(dimethylamino)methyl]-6-phenylphenol

InChI

InChI=1S/C25H31NO/c1-26(2)16-21-11-22(12-23(24(21)27)20-6-4-3-5-7-20)25-13-17-8-18(14-25)10-19(9-17)15-25/h3-7,11-12,17-19,27H,8-10,13-16H2,1-2H3

InChI Key

FKVFOPFHCHWVFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5)O

Origin of Product

United States

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